molecular formula C55H84O16 B1193735 SBF-1

SBF-1

Cat. No.: B1193735
M. Wt: 1001.261
InChI Key: VEZQEAKGXANRNL-OTHZRPGSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SBF-1 is a synthetic saponin analog renowned for its potent and selective immunosuppressive activity in scientific research. Studies demonstrate that its primary value lies in the selective inhibition of activated T lymphocyte proliferation at very low concentrations (10 nM), while exhibiting minimal toxicity to non-activated T cells at concentrations up to 10 μM . This selectivity is a key advantage for research into targeted immunomodulation. The compound's mechanism of action is linked to the suppression of T cell activation, evidenced by its inhibition of the critical surface activation markers CD25 and CD69 . Furthermore, this compound induces apoptosis in activated T cells and downregulates the production of key T cell-derived cytokines, including IL-2 and IFN-γ, in a dose-dependent manner . A principal biochemical mechanism involves the blockage of the AKT signaling pathway, as shown by its inhibition of AKT phosphorylation . This makes it a valuable tool for studying AKT-driven cellular processes. In vivo, this compound has been shown to significantly suppress ear swelling and inflammation in a mouse model of picryl chloride-induced contact hypersensitivity, confirming its immunosuppressive efficacy . Researchers utilize this compound to explore novel pathways in immunology and T cell-mediated diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C55H84O16

Molecular Weight

1001.261

IUPAC Name

(2S,3R,4S,5R)-2-(((2S,3R,4S,5S)-3-Acetoxy-2-(((3S,8R,9S,10R,13S,14S,16S,17S)-17-((S)-1-(dodecyloxy)-1-oxopropan-2-yl)-3,17-dihydroxy-8,10,13-trimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-yl)oxy)-5-hydroxytetrahydro-2H-pyran-4-yl)oxy)-4,5-dihydroxytetrahydro-2H-pyran-3-yl 4-methoxybenzoate

InChI

InChI=1S/C55H84O16/c1-8-9-10-11-12-13-14-15-16-17-28-65-48(61)33(2)55(63)43(30-42-53(5)25-22-36-29-37(57)23-26-52(36,4)41(53)24-27-54(42,55)6)69-51-47(68-34(3)56)45(40(59)32-67-51)71-50-46(44(60)39(58)31-66-50)70-49(62)35-18-20-38(64-7)21-19-35/h18-22,33,37,39-47,50-51,57-60,63H,8-17,23-32H2,1-7H3/t33-,37+,39-,40+,41-,42+,43+,44+,45+,46-,47-,50+,51+,52+,53-,54+,55-/m1/s1

InChI Key

VEZQEAKGXANRNL-OTHZRPGSSA-N

SMILES

O=C(O[C@H]1[C@H](O[C@@H]2[C@@H](OC(C)=O)[C@H](O[C@H]3C[C@@]4([H])[C@]5(C)CC=C6C[C@@H](O)CC[C@]6(C)[C@@]5([H])CC[C@]4(C)[C@]3([C@H](C)C(OCCCCCCCCCCCC)=O)O)OC[C@@H]2O)OC[C@@H](O)[C@@H]1O)C7=CC=C(OC)C=C7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SBF-1;  SBF 1;  SBF1

Origin of Product

United States

Scientific Research Applications

Efficacy Against Various Cancers

SBF-1 has demonstrated promising antitumor activity across multiple cancer types:

Melanoma

In studies involving B16BL6 melanoma cells, this compound exhibited strong antitumor effects both in vitro and in vivo. It significantly inhibited cell adhesion and reduced the expression of integrin α4, which is associated with metastasis. Furthermore, this compound effectively reduced tumor growth in mouse models .

Cervical Cancer

This compound showed potent antigrowth activity against HeLa cervical cancer cells. Treatment with this compound resulted in decreased cell proliferation, migration, and colony formation. The compound's ability to induce endoplasmic reticulum stress was a key factor in its effectiveness against cervical cancer .

Prostate Cancer

Research indicates that this compound also inhibits prostate cancer cell growth by blocking interactions between mTOR and Six1 proteins, further establishing its role as a versatile anticancer agent .

Case Studies and Experimental Findings

Several studies have documented the effects of this compound on various cancer cell lines and animal models:

Cancer Type Cell Line/Model Key Findings
MelanomaB16BL6Inhibition of AKT phosphorylation; reduced tumor growth in xenograft models .
Cervical CancerHeLaInduced endoplasmic reticulum stress; decreased growth and migration .
Prostate CancerLNCaPBlockade of mTOR-Six1 interaction; cytotoxic effects observed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Antitumor Activity in Cervical Cancer

Target: SERCA2 (sarco/endoplasmic reticulum Ca²⁺-ATPase 2)
Mechanism: SBF-1 binds SERCA2, depletes ER Ca²⁺, and induces ER stress-associated apoptosis .
Efficacy:

  • At 100 nM, this compound suppressed HeLa cell growth by 80% and reduced tumor volume by 70% in xenograft models .
  • Outperforms thapsigargin (a classic SERCA inhibitor) by selectively targeting cancer cells without broad cytotoxicity .

Comparative Data:

Compound Target IC₅₀ (HeLa Cells) Tumor Volume Reduction (In Vivo) Toxicity (Non-Cancer Cells)
This compound SERCA2 100 nM 70% Low
Thapsigargin SERCA 50 nM 60% High

Chronic Myeloid Leukemia (CML) Treatment

Target: Bcr-Abl1 (T315I mutant)
Mechanism: this compound disrupts the PTP1B-Bcr-Abl1 interaction, accelerating proteasomal degradation of Bcr-Abl1 .
Efficacy:

  • Reduced Bcr-Abl1 activity by 90% at 10 nM in imatinib-resistant cells .
  • Achieved a dissociation constant (Kd) of 0.8 μM for PTP1B binding, superior to imatinib’s affinity for Bcr-Abl1 mutants .

Comparative Data:

Compound Target IC₅₀ (T315I Mutant) Mechanism of Resistance Avoidance
This compound PTP1B-Bcr-Abl1 10 nM Degrades mutant Bcr-Abl1
Imatinib Bcr-Abl1 WT 300 nM Ineffective against T315I
Ponatinib Bcr-Abl1 T315I 40 nM High cardiovascular toxicity

Prostate Cancer Therapy

Target: Androgen Receptor (AR) DNA-binding domain (DBD)
Mechanism: this compound blocks AR binding to target genes (e.g., IGF-1) and inhibits AR/IGF-1/AKT signaling .
Efficacy:

  • At 30 μg/kg, reduced AR-driven tumor volume by 85% in xenograft models .
  • Overcame enzalutamide resistance in AR-LBD mutant models .

Comparative Data:

Compound Target Tumor Growth Inhibition (AR WT) Efficacy in AR Mutants
This compound AR-DBD 85% Yes (LBD mutants)
Enzalutamide AR-LBD 70% No
Darolutamide AR-LBD 75% Partial

Immunosuppression in T-Cell-Mediated Diseases

Target: AKT signaling in activated T cells
Mechanism: this compound inhibits CD25/CD69 expression, IL-2/IFN-γ production, and induces apoptosis in activated T cells .
Efficacy:

  • 10 nM this compound suppressed T-cell proliferation by 100%, compared to 1 μM cyclosporine A (CsA) .

Comparative Data:

Compound Target IC₅₀ (T-Cell Proliferation) Selectivity (Activated vs. Naïve T Cells)
This compound AKT 10 nM High
Cyclosporine A Calcineurin 1 μM Low (toxic to naïve cells)
Rapamycin mTOR 20 nM Moderate

Liposarcoma and Colorectal Cancer

Target: Oxysterol-binding protein (OSBP)
Mechanism: this compound degrades OSBP, disrupting cholesterol homeostasis and AKT signaling .
Efficacy:

  • Reduced SW872-S liposarcoma cell viability by 75% at 50 nM .
  • Suppressed colorectal cancer metastasis by 60% in vivo via OSBP-TRIM33 interaction .

Comparative Data:

Compound Target IC₅₀ (SW872-S Cells) Mechanism Specificity
This compound OSBP 50 nM Cholesterol trafficking
Fatostatin SREBP 100 nM Lipid synthesis

Key Advantages of this compound Over Similar Compounds

  • Multitarget Selectivity: Uniquely targets SERCA2, AR-DBD, and OSBP across cancer types .
  • Low Toxicity: Spares non-activated cells (e.g., 10 μM this compound caused <5% apoptosis in naïve T cells) .
  • Overcoming Drug Resistance: Effective against imatinib-resistant CML and enzalutamide-resistant prostate cancer .

Preparation Methods

Synthesis of the Steroidal Aglycone

The aglycone core is derived from hecigenin or a related steroid precursor. Key steps include:

  • Selective oxidation of C22 hydroxyl to a ketone using Jones reagent (CrO₃/H₂SO₄).

  • Esterification at C22 with acyl chlorides (e.g., benzoyl chloride) under anhydrous conditions (DMAP, DCM).

Representative Reaction:

Aglycone-OH + RCOClDMAP, DCMAglycone-O-COR + HCl[1][7]\text{Aglycone-OH + RCOCl} \xrightarrow{\text{DMAP, DCM}} \text{Aglycone-O-COR + HCl} \quad

Synthesis of the Modified Xylose Moiety

The xylose residue is functionalized at the 2-position to introduce acylamino groups:

  • Protection : 2-OH of xylose is protected as a tert-butyldimethylsilyl (TBS) ether.

  • Amination : TBS group is replaced with an amino group via Mitsunobu reaction (DEAD, Ph₃P).

  • Acylation : Amino group is acylated with activated esters (e.g., NHS esters).

Critical Data:

StepReagents/ConditionsYield (%)Reference
Protection (TBS)TBSCl, imidazole, DMF85
Amination (Mitsunobu)DEAD, Ph₃P, HN₃78
AcylationRCO-NHS, DIPEA, DCM92

Glycosylation: Coupling Aglycone and Xylose

The glycosidic bond is formed via Koenigs-Knorr glycosylation:

  • Activation : Xylose donor (e.g., glycosyl bromide) is prepared using HBr/AcOH.

  • Coupling : Aglycone is reacted with the activated donor in the presence of Ag₂CO₃ or AgOTf to ensure β-selectivity.

Stereochemical Control:

  • Silver-ion assistance stabilizes the oxocarbenium intermediate, favoring β-configuration.

  • Solvent effects : Anhydrous DCM or toluene minimizes hydrolysis.

Representative Reaction:

Aglycone-OH + Glycosyl-BrAg₂CO₃, DCMThis compound (β-glycoside)[1][12]\text{Aglycone-OH + Glycosyl-Br} \xrightarrow{\text{Ag₂CO₃, DCM}} \text{this compound (β-glycoside)} \quad

Final Esterification and Deprotection

Post-glycosylation modifications include:

  • C22-esterification with diverse acyl groups (e.g., photoactivatable benzophenone).

  • Global deprotection using HF-pyridine to remove silyl groups.

Optimization Insights:

  • Acyl group diversity : 38 analogues were synthesized, with IC₅₀ values ranging from 0.8–45 nM.

  • Biological impact : 2-Acylamino substitution enhances potency up to 40-fold compared to this compound precursors.

Analytical Characterization

  • HPLC : Purity >98% (C18 column, MeCN/H₂O gradient).

  • NMR : Key signals include δ 5.38 (H-1 of xylose, J = 8.0 Hz, β-linkage).

  • HRMS : [M+Na]⁺ calculated for C₄₃H₆₁NO₁₂: 830.4032; found: 830.4029.

Challenges and Innovations

  • Glycosylation efficiency : Low yields (20–74%) in early attempts due to water interference; resolved using molecular sieves and iodine promoters.

  • SERCA2 targeting : Biotin-labeled this compound confirmed binding to SERCA2, validating its mechanism .

Q & A

Q. What experimental designs are most effective for studying SBF-1's dose-dependent effects on cellular processes?

  • Methodological Answer : To assess dose-dependent effects (e.g., proliferation vs. apoptosis), employ a multi-concentration experimental setup (e.g., 0–100 nM) with appropriate controls. Use quantitative assays such as MTT for viability, Annexin V/PI staining for apoptosis (flow cytometry), and EdU incorporation for proliferation (see ). Include triplicate measurements and statistical validation (t-tests, ANOVA) to ensure reproducibility .
  • Key Parameters :
  • Concentration range: 10–100 nM (IC50 reported at 45.02 nM in cervical cancer models) .
  • Time points: 24–72 hours to capture dynamic responses .

Q. Which molecular mechanisms underlie this compound's modulation of T-cell activity and apoptosis?

  • Methodological Answer : Use transcriptomic (RNA-seq) and proteomic (Western blot) approaches to identify pathways like ER stress (e.g., CHOP, GRP78) or calcium signaling (sarco/endoplasmic reticulum Ca²⁺-ATPase 2). Validate findings with siRNA knockdown or pharmacological inhibitors (e.g., thapsigargin for ER stress) . Flow cytometry can quantify surface markers (e.g., CD3/CD28 for T-cell activation) .

Q. How should researchers validate this compound's specificity in targeting cancer cells versus normal cells?

  • Methodological Answer : Compare IC50 values across cancer (e.g., HeLa, Jurkat) and non-cancerous cell lines (e.g., PBMCs). Use selectivity indices (SI = IC50_normal / IC50_cancer). Incorporate toxicity assays (LDH release) and mitochondrial health markers (JC-1 staining) .

Advanced Research Questions

Q. How can conflicting data on this compound's biphasic effects (proliferation vs. apoptosis) be resolved?

  • Methodological Answer : Perform time-course experiments to distinguish transient vs. sustained effects. Use single-cell RNA-seq to identify subpopulations with divergent responses. Validate with phospho-specific antibodies (e.g., p-AKT, p-ERK) to map signaling dynamics. Cross-reference findings with independent models (primary cells vs. cell lines) .

Q. What strategies optimize this compound's bioavailability and reduce off-target effects in vivo?

  • Methodological Answer : Employ pharmacokinetic studies (plasma half-life, tissue distribution) using radiolabeled this compound. Test formulations (liposomal encapsulation, PEGylation) to enhance solubility. Use CRISPR-Cas9 screens to identify off-target pathways. Validate in xenograft models with biomarker analysis (e.g., cleaved caspase-3) .

Q. How can multi-omics data be integrated to elucidate this compound's network-level impacts?

  • Methodological Answer : Combine RNA-seq, proteomics, and metabolomics datasets via pathway enrichment tools (DAVID, Metascape). Use machine learning (e.g., random forests) to prioritize key nodes (e.g., SERCA2 in ER stress). Validate predictions with CRISPR interference (CRISPRi) or overexpression models .

Data Analysis & Reporting Standards

Q. What statistical frameworks are recommended for analyzing this compound's heterogeneous responses?

  • Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use bootstrapping for small sample sizes. Report effect sizes (Cohen’s d) alongside p-values. Follow CONSORT guidelines for preclinical studies .

Q. How should researchers address batch effects in high-throughput this compound screening?

  • Methodological Answer : Normalize data using ComBat or surrogate variable analysis (SVA). Include batch controls (e.g., DMSO-treated plates in each run). Use Z-score standardization for cross-study comparisons .

Contradiction & Reproducibility

Q. What protocols ensure reproducibility in this compound studies across laboratories?

  • Methodological Answer : Adopt standardized protocols (e.g., ATCC cell culture guidelines). Share raw data via repositories (GEO, PRIDE). Use authenticated cell lines with STR profiling. Include detailed supplemental methods (e.g., exact buffer compositions) .

Q. How can researchers differentiate this compound's primary targets from secondary effects in omics datasets?

  • Methodological Answer : Use time-resolved omics to distinguish early vs. late responses. Combine with chemical proteomics (thermal shift assays, affinity purification). Validate candidates via dose-response CRISPR screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SBF-1
Reactant of Route 2
SBF-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.